1'-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate
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Overview
Description
1’-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features an indoline and piperidine ring system, making it a significant molecule in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1’-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indoline and piperidine derivatives.
Reaction Conditions: The key steps include the formation of the spiro linkage, which is typically achieved through cyclization reactions under controlled conditions. Reagents like tert-butyl chloroformate and ethyl fluoroacetate are often used.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1’-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to hydroxyl groups.
Substitution: Halogenation and other substitution reactions can be performed using reagents like N-bromosuccinimide (NBS) or sulfuric acid.
Major Products: The major products formed from these reactions include various substituted indoline and piperidine derivatives, which can be further utilized in organic synthesis[][3].
Scientific Research Applications
1’-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
1’-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate can be compared with other similar compounds:
tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate: This compound lacks the ethyl group, making it less complex but still significant in organic synthesis.
tert-Butyl 5-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate: Similar in structure but with a different fluorine position, affecting its reactivity and applications.
tert-Butyl (4R,6R)-6-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester: A more complex compound with additional functional groups, used in specialized applications.
Properties
Molecular Formula |
C20H25FN2O5 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-O'-tert-butyl 6-O-ethyl 4-fluoro-2-oxospiro[1H-indole-3,4'-piperidine]-1',6-dicarboxylate |
InChI |
InChI=1S/C20H25FN2O5/c1-5-27-16(24)12-10-13(21)15-14(11-12)22-17(25)20(15)6-8-23(9-7-20)18(26)28-19(2,3)4/h10-11H,5-9H2,1-4H3,(H,22,25) |
InChI Key |
SSCCQAGFBGAHOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)F)C3(CCN(CC3)C(=O)OC(C)(C)C)C(=O)N2 |
Origin of Product |
United States |
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